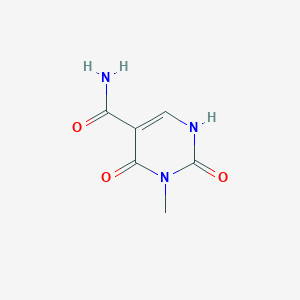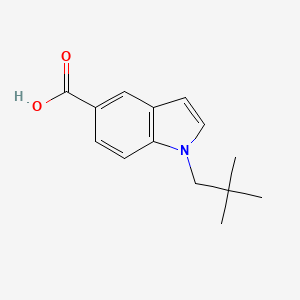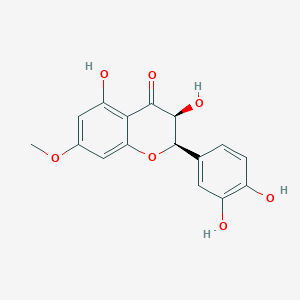
1,2,3,6-Tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,6-Tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinecarboxamide is a chemical compound with the molecular formula C7H9N3O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6-Tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinecarboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of urea with malonic acid derivatives in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,6-Tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions result in the formation of various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
1,2,3,6-Tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
Mecanismo De Acción
The mechanism of action of 1,2,3,6-Tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinecarboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting its effects on cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
cis-1,2,3,6-Tetrahydrophthalic anhydride: Used as a curing agent for epoxides and a chemical modifier in polymer synthesis.
Naphthalene, 1,2,3,4-tetrahydro-5-methyl-: Known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Uniqueness
1,2,3,6-Tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinecarboxamide is unique due to its specific structure and functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C6H7N3O3 |
|---|---|
Peso molecular |
169.14 g/mol |
Nombre IUPAC |
3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C6H7N3O3/c1-9-5(11)3(4(7)10)2-8-6(9)12/h2H,1H3,(H2,7,10)(H,8,12) |
Clave InChI |
CJSBVOANQWDNNK-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C(=CNC1=O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2R,3R,4S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13919856.png)









![(S)-2-((tert-butoxycarbonyl)amino)-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13919903.png)
